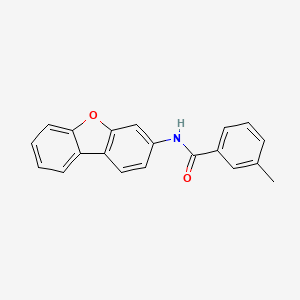

N-dibenzofuran-3-yl-3-methylbenzamide

Description

N-Dibenzofuran-3-yl-3-methylbenzamide is a benzamide derivative characterized by a dibenzofuran moiety attached to the amide nitrogen and a methyl group at the 3-position of the benzamide ring. Though direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry or agrochemical applications, akin to other benzamide derivatives .

Properties

IUPAC Name |

N-dibenzofuran-3-yl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-13-5-4-6-14(11-13)20(22)21-15-9-10-17-16-7-2-3-8-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPBBJNLWNROJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . This method is known for its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-yl-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common for benzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3) are used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

N-dibenzofuran-3-yl-3-methylbenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

Biology: Investigated for its potential antibacterial and antiviral activities.

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Dibenzofuran vs. Aliphatic/Aromatic Substituents : The dibenzofuran group in the target compound introduces rigidity and extended conjugation compared to aliphatic (e.g., 2-hydroxy-1,1-dimethylethyl) or simple aromatic (e.g., 3-isopropoxyphenyl) substituents. This may enhance binding to aromatic-rich biological targets or improve photostability in agrochemical applications .

- Methyl Group vs. Polar Substituents: The 3-methyl group on the benzamide ring contrasts with polar groups like trifluoromethyl (flutolanil) or methoxyphenoxymethyl (). Methyl’s hydrophobicity could reduce solubility but improve membrane permeability, whereas trifluoromethyl or methoxy groups may enhance solubility and target affinity .

Functional Implications

- Metal Catalysis: ’s compound utilizes an N,O-bidentate group for directing C–H functionalization.

- Bioactivity : Flutolanil’s trifluoromethyl group is critical for pesticidal activity, suggesting that electron-deficient aromatic systems enhance target binding. The dibenzofuran group’s planarity might similarly optimize interactions with enzyme active sites or microbial membranes .

- Solubility and Stability: Methoxy groups in ’s compound improve polarity, whereas the target’s methyl group may favor lipid bilayer penetration. Dibenzofuran’s fused rings could also resist metabolic degradation compared to non-fused analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.